molecular formula C20H16FN5OS B2837703 N-(3-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-50-9

N-(3-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2837703
CAS No.: 852375-50-9
M. Wt: 393.44
InChI Key: GNRXUUWNNLINPX-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a triazolopyridazine moiety, and a thioacetamide linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions to form the triazolopyridazine ring.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a substitution reaction, often using a halogenated precursor and a palladium-catalyzed coupling reaction.

    Attachment of the Thioacetamide Moiety: This involves the reaction of the triazolopyridazine intermediate with a thioacetamide derivative, typically under mild heating and in the presence of a base to facilitate the nucleophilic substitution.

    Fluorophenyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and various catalysts (e.g., palladium, copper) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-(3-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes, receptors, and cellular pathways.

    Chemical Biology: The compound serves as a tool to probe the function of specific proteins or pathways in cells and organisms.

    Industrial Applications: Its unique chemical properties make it a candidate for use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms or progression.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
  • N-(3-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
  • N-(3-methylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Uniqueness

N-(3-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c1-13-5-7-14(8-6-13)20-24-23-17-9-10-19(25-26(17)20)28-12-18(27)22-16-4-2-3-15(21)11-16/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRXUUWNNLINPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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